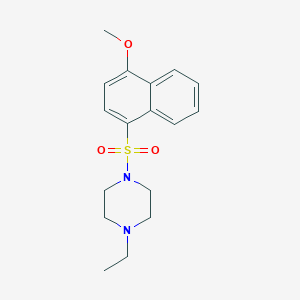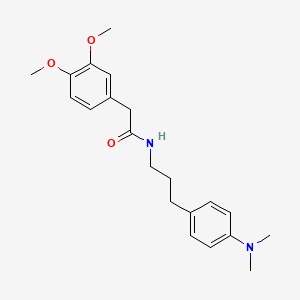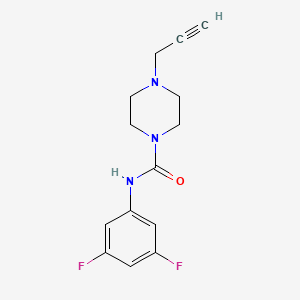
N-(3,5-ジフルオロフェニル)-4-プロプ-2-イニルピペラジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound characterized by the presence of a difluorophenyl group, a propynyl group, and a piperazine ring
科学的研究の応用
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and propargyl bromide.
Formation of Intermediate: The 3,5-difluoroaniline is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate 3,5-difluorophenylprop-2-ynylamine.
Cyclization: The intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluorophenyl group can be reduced under specific conditions to form a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
作用機序
The mechanism of action of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-(2,4-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide
- N-(3,5-Dichlorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide
- N-(3,5-Difluorophenyl)-4-allylpiperazine-1-carboxamide
Uniqueness
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide is unique due to the presence of both difluorophenyl and propynyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZLUJNEOCHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

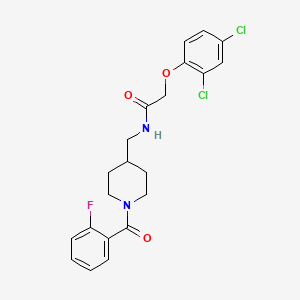
![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)
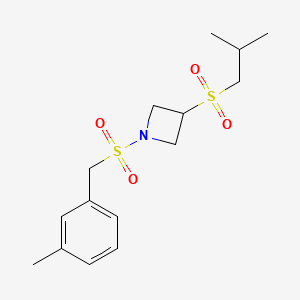
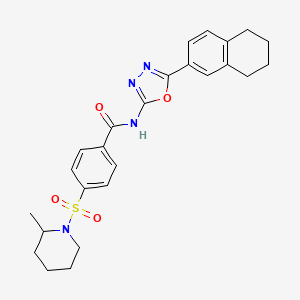

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)


